[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride [(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC17702808
InChI: InChI=1S/C7H11NO4.ClH/c1-12-6(11)7(8)3-4(7)2-5(9)10;/h4H,2-3,8H2,1H3,(H,9,10);1H/t4-,7+;/m1./s1
SMILES:
Molecular Formula: C7H12ClNO4
Molecular Weight: 209.63 g/mol

[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride

CAS No.:

Cat. No.: VC17702808

Molecular Formula: C7H12ClNO4

Molecular Weight: 209.63 g/mol

* For research use only. Not for human or veterinary use.

[(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride -

Specification

Molecular Formula C7H12ClNO4
Molecular Weight 209.63 g/mol
IUPAC Name 2-[(1S,2S)-2-amino-2-methoxycarbonylcyclopropyl]acetic acid;hydrochloride
Standard InChI InChI=1S/C7H11NO4.ClH/c1-12-6(11)7(8)3-4(7)2-5(9)10;/h4H,2-3,8H2,1H3,(H,9,10);1H/t4-,7+;/m1./s1
Standard InChI Key WBNVZLBIFYAHQU-RERZVJIGSA-N
Isomeric SMILES COC(=O)[C@@]1(C[C@H]1CC(=O)O)N.Cl
Canonical SMILES COC(=O)C1(CC1CC(=O)O)N.Cl

Introduction

Chemical Structure and Stereochemical Features

The compound’s core structure consists of a cyclopropane ring fused to an acetic acid moiety, with an amino group and a methoxycarbonyl group occupying adjacent positions on the cyclopropane. The (1S,2S) configuration indicates that both chiral centers exhibit the same stereochemical orientation, a feature that likely influences its interactions with biological targets. Cyclopropane rings are known for their angle strain, which can enhance reactivity or stabilize specific conformations in molecular binding .

The methoxycarbonyl group (-COOMe) introduces both hydrophilic and lipophilic properties, potentially affecting solubility and membrane permeability. The hydrochloride salt form improves aqueous solubility, a common modification for bioactive compounds to enhance bioavailability . Comparative analysis with analogs such as (2S)-2-amino-2-cyclopropylacetic acid (CAS 15785-26-9) reveals that the addition of the methoxycarbonyl group in the target compound introduces steric and electronic modifications, which may alter its pharmacodynamic profile .

Synthesis and Manufacturing Considerations

Synthetic routes to cyclopropane-containing amino acids often involve [2+1] cyclopropanation strategies, such as the Simmons-Smith reaction or transition-metal-catalyzed cyclopropanations. For example, (S)-2-cyclopropyl-2-((methoxycarbonyl)amino)acetic acid (CAS 1007885-57-5) is synthesized via stereoselective cyclopropanation followed by functional group transformations . Similarly, the target compound likely requires enantioselective synthesis to achieve the (1S,2S) configuration, possibly using chiral auxiliaries or asymmetric catalysis.

Key synthetic challenges include:

  • Stereochemical Control: Ensuring high enantiomeric excess at both chiral centers.

  • Functional Group Compatibility: Protecting the amino and carboxylic acid groups during cyclopropanation.

  • Salt Formation: Optimizing hydrochloride salt crystallization conditions for purity and stability .

Physicochemical Properties

While direct data for [(1S,2S)-2-amino-2-(methoxycarbonyl)cyclopropyl]acetic acid hydrochloride are unavailable, analogs provide proxy metrics:

Property(2S)-2-Amino-2-cyclopropylacetic Acid (S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic Acid Target Compound (Inferred)
Molecular FormulaC₅H₉NO₂C₇H₁₁NO₄C₇H₁₀ClNO₄
Molecular Weight (g/mol)115.13173.17~209.62
Melting Point (°C)251Not reportedLikely >200
SolubilityModerately soluble in polar solventsSoluble in DMSOEnhanced by hydrochloride

The hydrochloride salt is expected to exhibit improved solubility in aqueous media compared to its free base, a critical factor for in vivo applications .

Comparative Analysis with Structural Analogs

The table below highlights structural and functional differences between the target compound and related molecules:

CompoundKey FeaturesBiological Relevance
(2S)-2-Amino-2-cyclopropylacetic Acid Lacks methoxycarbonyl group; simplerIntermediate in peptide synthesis
(S)-2-Cyclopropyl-2-((methoxycarbonyl)amino)acetic Acid Urea linkage instead of amino groupProtease inhibition studies
(2S)-2-Amino-2-(1-methylcyclopropyl)acetic Acid HCl Methyl substituent on cyclopropaneNeuropharmacological applications

The target compound’s unique combination of amino and methoxycarbonyl groups positions it as a versatile scaffold for drug discovery, particularly in targeting enzymes or receptors that recognize both cationic and ester functionalities .

Applications in Research and Development

Potential applications include:

  • Medicinal Chemistry: As a building block for peptidomimetics or small-molecule inhibitors.

  • Chemical Biology: Probing enzyme mechanisms via covalent modification or transition-state analog design.

  • Material Science: Chiral templates for asymmetric synthesis or crystal engineering.

Ongoing research on analogs underscores the importance of cyclopropane motifs in overcoming metabolic instability, a common limitation in drug development .

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